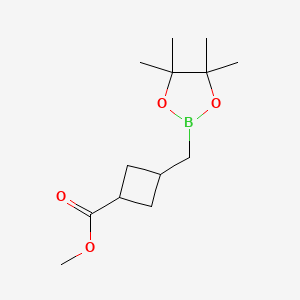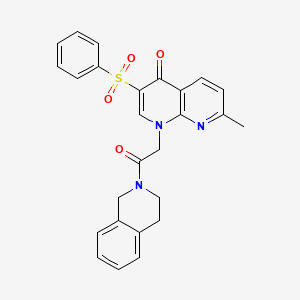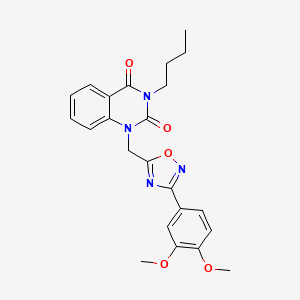![molecular formula C13H9Cl2NO2 B2414813 (E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid CAS No. 773129-19-4](/img/structure/B2414813.png)
(E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid, also known as (E)-3-(3,5-dichlorophenyl)-2-[(1H-pyrrol-2-yl)methylene]propanoic acid, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly referred to as Diclofenac and is widely used for its analgesic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, (E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
(E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response. It has also been shown to modulate the activity of various enzymes and transcription factors involved in inflammation.
Advantages and Limitations for Lab Experiments
(E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid has several advantages for lab experiments. It is readily available and can be easily synthesized. It has also been extensively studied, and its mechanism of action is well understood. However, it also has some limitations. It can be toxic at high doses, and its effects may vary depending on the experimental conditions.
Future Directions
There are several future directions for research on (E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid. One area of research could be to investigate its effects on different types of inflammation and pain. Another area of research could be to investigate its effects on other physiological processes, such as wound healing and tissue repair. Additionally, research could be conducted to develop new formulations of (E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid that are more effective and have fewer side effects.
Synthesis Methods
The synthesis of (E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid involves the reaction of 3,5-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-pyrrolecarboxaldehyde in the presence of a base to give the desired product.
Scientific Research Applications
(E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat pain and inflammation associated with various conditions such as arthritis, menstrual cramps, and post-surgical pain. It has also been shown to be effective in reducing fever and swelling.
properties
IUPAC Name |
(E)-3-[1-(3,5-dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-6-10(15)8-12(7-9)16-5-1-2-11(16)3-4-13(17)18/h1-8H,(H,17,18)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWPACYSGPDUBM-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=CC(=O)O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=C/C(=O)O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4-hydroxy-2,5-dioxospiro[6,8-dihydro-1H-quinoline-7,1'-cyclopentane]-3-carboxylate](/img/structure/B2414736.png)
![6-Amino-4-(2-methylpropyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2414737.png)



![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2414745.png)
![2-Pyrrolidin-1-yl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2414747.png)
![3-(2-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2414749.png)


![4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2414752.png)